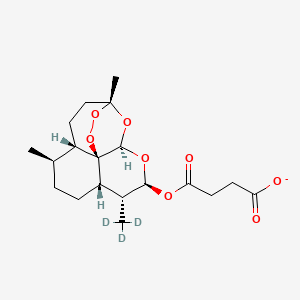

Artesunate-d3

Description

Properties

CAS No. |

1316303-44-2 |

|---|---|

Molecular Formula |

C19H28O8 |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1/i2D3 |

InChI Key |

FIHJKUPKCHIPAT-XJCJQZEVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O[C@H]1OC(=O)CCC(=O)O)O[C@@](CC3)(OO4)C)C |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |

Appearance |

White Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

88495-63-0 (unlabelled) |

Synonyms |

Butanedioic Acid Mono(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] Ester; Artesunic Acid |

tag |

Artemisinin Impurities |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Artesunate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Artesunate and its deuterated analog, Artesunate-d3. This document outlines detailed experimental protocols for synthesis and analytical characterization, presents quantitative data in a structured format, and includes workflow diagrams for key processes. This compound, a stable isotope-labeled version of the potent antimalarial drug Artesunate, serves as an invaluable tool in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.

Synthesis of this compound

The synthesis of this compound is analogous to that of unlabeled Artesunate, a well-established two-step process commencing from artemisinin.[1][2] The key to forming the deuterated analog is the use of a deuterated precursor, dihydroartemisinin-d3.

The general synthetic pathway involves:

-

Reduction of Artemisinin: The lactone moiety of artemisinin is reduced to a lactol, dihydroartemisinin (DHA).

-

Esterification: The resulting hydroxyl group of DHA is esterified with succinic anhydride to yield Artesunate.[2]

For the synthesis of this compound, the process starts with artemisinin and utilizes a deuterated reducing agent or a pre-deuterated artemisinin to produce dihydroartemisinin-d3, which is then esterified.

Synthesis Workflow

Caption: Synthetic pathway for Artesunate and this compound.

Experimental Protocol: Synthesis of Artesunate

This protocol is adapted from a scalable synthesis method.[1] The synthesis of this compound follows the same procedure, starting with dihydroartemisinin-d3.

Step 1: Synthesis of Dihydroartemisinin (DHA)

-

Suspend artemisinin (10.0 g, 35.4 mmol) in 60 mL of methanol in a round-bottom flask.

-

Cool the suspension in an ice bath to 0–5 °C.

-

Add sodium borohydride (3.35 g, 88.5 mmol) in small portions over 30 minutes with stirring.

-

After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir vigorously under an inert atmosphere (e.g., Argon) until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material (approximately 30 minutes).

-

Neutralize the mixture to pH 5–6 with a 30% solution of acetic acid in methanol.

-

Concentrate the mixture under reduced pressure.

-

The resulting residue can be purified by lyophilization or by extraction with ethyl acetate.

Step 2: Synthesis of Artesunate

-

Prepare a solution of succinic anhydride (4.93 g, 49.2 mmol) in 30 mL of isopropyl acetate in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (2.94 mL, 21.1 mmol) to the solution.

-

Add dihydroartemisinin (10.0 g, 35.2 mmol) portion-wise over 30 minutes.

-

Stir the reaction mixture at ambient temperature for 4 hours.

-

Quench the reaction by adding water and adjust the pH to 5 with 2 N sulfuric acid.

-

Stir for a few minutes to achieve phase separation.

-

Separate the organic layer, wash with water, and concentrate under reduced pressure to yield Artesunate. The product can be further purified by recrystallization.[1]

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound. These methods are also applicable to the unlabeled compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Quantitative Data

Table 1: Physicochemical and Chromatographic Data

| Parameter | Artesunate | This compound | Reference(s) |

| Molecular Formula | C₁₉H₂₈O₈ | C₁₉H₂₅D₃O₈ | [3] |

| Molecular Weight | 384.42 g/mol | 387.44 g/mol | [3] |

| Melting Point | 131–133 °C | Not available | [1] |

| HPLC Retention Time | ~6.12 min | Expected to be similar to Artesunate | [4] |

Table 2: Mass Spectrometry Data

| Ion | Observed m/z (Artesunate) | Expected m/z (this compound) | Reference(s) |

| [M+NH₄]⁺ | 402 | 405 | [4] |

| [M+Na]⁺ | 407 | 410 | [5] |

| [M+K]⁺ | 423 | 426 | [5] |

| Common Fragment 1 | 284 | 284 or 287 (depending on fragment) | [4] |

| Common Fragment 2 | 267 | 267 or 270 (depending on fragment) | [4] |

Experimental Protocols for Characterization

2.3.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of Artesunate and its deuterated analog.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Syncronis C18, 5 µm, 100 x 2.1 mm.[2]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[6]

-

Flow Rate: 0.30 mL/min.[6]

-

Column Temperature: 30 °C.[2]

-

Detection: UV at 220 nm.[6]

-

Sample Preparation: Dissolve the sample in acetonitrile to a known concentration (e.g., 1 mg/mL).[2]

2.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used for the confirmation of molecular weight and for structural elucidation through fragmentation analysis.

-

Instrumentation: An LC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Triple Quadrupole).

-

Chromatographic Conditions: As described for HPLC.

-

Mass Spectrometer Settings (example for ESI+):

-

Data Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺) and characteristic fragment ions. For this compound, a mass shift of +3 Da is expected for the molecular ion compared to unlabeled Artesunate.

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of the synthesized molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvents: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR: To determine the proton environment of the molecule. For this compound, the signal corresponding to the deuterated methyl group will be absent.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

-

-

Data Analysis: The chemical shifts (δ) and coupling constants (J) are compared with known values for Artesunate.[1][7] The absence of a proton signal in the ¹H NMR spectrum and a change in the multiplicity of the corresponding carbon signal in the ¹³C NMR spectrum will confirm the position of deuteration.

Conclusion

This technical guide provides the essential protocols and data for the synthesis and characterization of this compound. The synthesis is based on a well-established, scalable method for unlabeled Artesunate, with the critical modification of using a deuterated precursor. The characterization relies on standard analytical techniques, with the expected isotopic shifts in mass spectrometry being a key confirmation point for the successful synthesis of the deuterated compound. While specific experimental data for this compound is limited in the public domain, the information provided herein, combined with the foundational knowledge of Artesunate, offers a robust framework for researchers and drug development professionals working with this important molecule.

References

- 1. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Artesunate - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. mdpi.com [mdpi.com]

- 5. rdw.rowan.edu [rdw.rowan.edu]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Deuterated Artesunate Analogs in Advancing Pharmacokinetic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Artesunate, a semi-synthetic derivative of artemisinin, is a cornerstone in the treatment of severe malaria.[1] Its rapid metabolism and short half-life necessitate precise pharmacokinetic profiling to optimize dosing regimens and ensure therapeutic efficacy.[2] In this context, stable isotope-labeled internal standards, such as deuterated analogs of artesunate (e.g., Artesunate-d3 or Artesunate-d4), are indispensable tools in bioanalytical research.[3] This guide provides a comprehensive overview of the application of this compound as an internal standard in mass spectrometry-based quantification of artesunate and its active metabolite, dihydroartemisinin (DHA), in biological matrices.

Core Application: Internal Standard in Mass Spectrometry

In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification. The ideal IS is a structural analog of the analyte that exhibits similar chemical and physical properties but is isotopically distinct, allowing it to be differentiated by the mass spectrometer. Deuterated compounds like this compound serve this purpose by co-eluting with the analyte during chromatography and experiencing similar ionization effects in the mass spectrometer's source, thereby correcting for variations in sample preparation and instrument response.[4]

Experimental Workflow for Pharmacokinetic Analysis

The general workflow for quantifying artesunate and DHA in plasma samples using a deuterated internal standard is depicted below. This process involves sample preparation to isolate the analytes, followed by separation and detection using LC-MS/MS.

Workflow for bioanalytical quantification of Artesunate.

Detailed Experimental Protocols

A robust and validated bioanalytical method is paramount for reliable pharmacokinetic data. Below is a representative protocol for the simultaneous quantification of artesunate and DHA in human plasma, adapted from established methodologies.[4][5]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Plasma Aliquoting : Transfer 50 µL of human plasma into a 96-well plate.

-

Internal Standard Spiking : Add the deuterated internal standard (e.g., this compound/d4) to each sample.

-

Protein Precipitation : Precipitate plasma proteins by adding a suitable organic solvent like acetonitrile.

-

Solid-Phase Extraction :

-

Condition an SPE plate (e.g., Poroshell 120 EC-C18) with methanol followed by water.[4]

-

Load the pre-treated plasma sample onto the SPE plate.

-

Wash the plate to remove interferences.

-

Elute the analytes (artesunate, DHA, and the IS) with an appropriate elution solvent.

-

-

Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Column : A C18 column (e.g., Poroshell 120 EC-C18, 50 x 2.1 mm, 2.7 µm) is commonly used for separation.[4]

-

Mobile Phase : A gradient elution with a mixture of aqueous formic acid and acetonitrile with formic acid is typically employed.[6]

-

Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.

-

Ionization : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be utilized.[6]

Quantitative Data in Pharmacokinetic Studies

The use of deuterated internal standards has enabled the precise determination of key pharmacokinetic parameters for artesunate and DHA. The following tables summarize representative data from various studies.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Artesunate | Dihydroartemisinin (DHA) | Reference |

| Linear Range | 1 - 2,500 nM | 165 - 16,500 nM | [4] |

| (0.4 - 961.1 ng/mL) | (46.9 - 4,691.8 ng/mL) | ||

| LLOQ | 3.20 nM (1.23 ng/mL) | 5.33 nM (1.52 ng/mL) | [5] |

| Intra-assay Precision (%CV) | ≤ 8.9% | ≤ 8.9% | [7] |

| Inter-assay Precision (%CV) | ≤ 10.7% | ≤ 10.7% | [5] |

| Accuracy (% deviation) | -5.7 to 3.5% | -5.7 to 3.5% | [4] |

| Recovery | ≥ 95% | ≥ 95% | [5] |

Table 2: Pharmacokinetic Parameters of Artesunate and DHA in Healthy Volunteers (4 mg/kg IV dose)

| Parameter | Artesunate | Dihydroartemisinin (DHA) | Reference |

| Cmax (ng/mL) | 3260 (1020–164000) | 3140 (1670–9530) | [8] |

| Tmax (hr) | - | 0.14 (0.06 - 6.07) | [8] |

| AUC (ng·h/mL) | 727 (290–111256) | 3492 (2183–6338) | [8] |

| Elimination Half-life (t½) (hr) | 0.25 (0.1 - 1.8) | 1.31 (0.8 - 2.8) | [8] |

Signaling and Metabolic Pathways

Artesunate is a prodrug that is rapidly hydrolyzed in the body to its pharmacologically active metabolite, dihydroartemisinin (DHA).[9] The therapeutic effects of artesunate and DHA are attributed to the cleavage of the endoperoxide bridge in the presence of heme, which generates reactive oxygen species (ROS).[10][11] These ROS cause oxidative stress and damage to parasite proteins and membranes, leading to parasite death.[10][11]

Metabolic activation and mechanism of action of Artesunate.

Conclusion

Deuterated analogs of artesunate, such as this compound, are critical tools in modern bioanalytical research. Their use as internal standards in LC-MS/MS assays allows for the highly accurate and precise quantification of artesunate and its active metabolite, DHA, in biological matrices. This capability is fundamental to defining the pharmacokinetic profile of artesunate, which in turn informs optimal clinical use and supports the development of new therapeutic strategies for malaria and other potential indications. The methodologies and data presented in this guide underscore the importance of stable isotope-labeled standards in advancing drug development and clinical pharmacology.

References

- 1. Artesunate - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetic profiles of artesunate following multiple intravenous doses of 2, 4, and 8 mg/kg in healthy volunteers: Phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simplified liquid chromatography-mass spectrometry assay for artesunate and dihydroartemisinin, its metabolite, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of an LC-MS method for the determination of artesunate and dihydroartemisinin plasma levels using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Artesunate? [synapse.patsnap.com]

- 11. Antimalarial action of artesunate involves DNA damage mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quintessential Guide to Artesunate-d3: A Stable Isotope Labeled Internal Standard for Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Artesunate-d3, a deuterium-labeled stable isotope of the potent antimalarial drug, Artesunate. This document serves as a critical resource for researchers and drug development professionals engaged in the quantitative bioanalysis of Artesunate, offering detailed experimental protocols, data presentation, and a thorough examination of its metabolic pathways. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and reliable results in pharmacokinetic and other drug metabolism studies by correcting for variability in sample preparation and instrument response.[1]

Introduction to Artesunate and the Role of Internal Standards

Artesunate is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is a cornerstone in the treatment of malaria, particularly severe malaria, and is often used in combination therapies.[2] Accurate quantification of Artesunate and its active metabolite, dihydroartemisinin (DHA), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of small molecules like Artesunate due to its high sensitivity and selectivity.[3] However, the accuracy and precision of LC-MS/MS assays can be influenced by various factors, including matrix effects and variability in sample extraction and instrument performance. To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is essential.[4][5] An ideal SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thereby providing a reliable means for normalization and accurate quantification.

Physicochemical Properties of this compound

This compound is a deuterated analog of Artesunate. The deuterium labels provide a mass shift that allows for its differentiation from the unlabeled Artesunate during mass spectrometric analysis, without significantly altering its chemical and physical properties.

| Property | Value |

| Chemical Name | Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester-d3 |

| Molecular Formula | C₁₉H₂₅D₃O₈ |

| Molecular Weight | Approximately 387.44 g/mol |

| CAS Number | Not readily available in searched literature. |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in organic solvents such as acetonitrile and methanol |

Bioanalytical Method Using this compound as an Internal Standard

This section outlines a representative experimental protocol for the quantification of Artesunate in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is a composite based on established methods for the analysis of Artesunate and similar compounds, as a specific, detailed published method for this compound was not identified in the conducted search.

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of Artesunate using this compound.

Caption: A typical bioanalytical workflow for the quantification of Artesunate in plasma using an internal standard.

Detailed Experimental Protocol

3.2.1. Materials and Reagents

-

Artesunate reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

3.2.2. Preparation of Stock and Working Solutions

-

Artesunate Stock Solution (1 mg/mL): Accurately weigh and dissolve Artesunate in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Artesunate stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

3.2.3. Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.2.4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 2 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Artesunate: [M+NH₄]⁺ m/z 402 → 285 (hypothetical, based on literature for Artesunate) this compound: [M+NH₄]⁺ m/z 405 → 288 (hypothetical) |

| Collision Energy | Optimized for each transition |

Method Validation and Quantitative Data

A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters and results.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Artesunate | 1 - 1000 | Linear, 1/x² weighting | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Artesunate | Low (3) | > 85 | 90 - 110 |

| High (800) | > 85 | 90 - 110 | |

| This compound | Mid (100) | > 85 | 90 - 110 |

Metabolism of Artesunate

Artesunate is a prodrug that is rapidly hydrolyzed in vivo to its pharmacologically active metabolite, dihydroartemisinin (DHA). This conversion is primarily mediated by plasma esterases. DHA is then further metabolized, mainly through glucuronidation by UGT1A9 and UGT2B7, to form inactive glucuronide conjugates that are excreted. A minor metabolic pathway involving CYP2A6 may also contribute to the metabolism of Artesunate.[6]

The following diagram illustrates the primary metabolic pathway of Artesunate.

Caption: The primary metabolic pathway of Artesunate to its active metabolite DHA and subsequent inactivation.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Artesunate in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays effectively corrects for analytical variability, ensuring the reliability of pharmacokinetic and other drug metabolism data. The experimental protocol and validation parameters outlined in this guide provide a robust framework for researchers and scientists in the field of antimalarial drug development. The understanding of Artesunate's metabolic pathway is also critical for interpreting bioanalytical results and understanding its in vivo disposition. The continued application of such rigorous analytical methodologies is vital for the advancement of malaria treatment and control.

References

- 1. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Artesunate Alone and in Combination with Sulfadoxine/Pyrimethamine in Healthy Sudanese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sources and Applications of Artesunate-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sources, quality attributes, and key applications of Artesunate-d3. This stable isotope-labeled internal standard is crucial for the accurate quantification of the antimalarial drug Artesunate in various biological matrices.

Commercial Availability and Specifications

This compound is available from several specialized chemical suppliers. While specific details may vary by lot, the following tables summarize typical product specifications and commercial sources. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from their chosen supplier for the most accurate and up-to-date information.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | Butanedioic Acid Mono[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-d3-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] Ester | [1] |

| CAS Number | 1316303-44-2 | [1] |

| Molecular Formula | C₁₉H₂₅D₃O₈ | [1][2] |

| Molecular Weight | 387.44 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO, ethanol, acetone, chloroform | [5] |

| Storage | Store at 2-8°C, protected from light and moisture | [1] |

Table 2: Commercial Sources for this compound

| Supplier | Website | Available Quantities | Purity |

| MedchemExpress | --INVALID-LINK-- | 1 mg, 5 mg, 10 mg | ≥98% |

| Pharmaffiliates | --INVALID-LINK-- | Inquire for details | Pharmaceutical Standard |

| Aquigen Bio Sciences | --INVALID-LINK-- | Inquire for details | Reference Standard |

| Xcess Biosciences | --INVALID-LINK-- | Inquire for details | ≥98% |

| Santa Cruz Biotechnology | --INVALID-LINK-- | 1 mg, 5 mg | ≥98% |

Experimental Protocols

Synthesis of this compound (Adapted)

Materials:

-

Dihydroartemisinin-d3 (DHA-d3)

-

Succinic anhydride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Dissolution: Dissolve Dihydroartemisinin-d3 and a molar excess of succinic anhydride in anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen).

-

Base Addition: Add triethylamine or pyridine to the solution dropwise while stirring. The base acts as a catalyst and scavenger for the acidic byproduct.

-

Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) and extract the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Quality Control and Quantification using this compound as an Internal Standard by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Artesunate in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Preparation of Stock Solutions and Standards:

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Internal Standard Solution (100 ng/mL): Dilute the stock solution with the appropriate solvent.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of non-labeled Artesunate into the same biological matrix as the samples to be analyzed (e.g., plasma, serum).

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (or calibration standard), add a fixed volume (e.g., 10 µL) of the this compound working internal standard solution.

-

Add a protein precipitating agent, such as three volumes of ice-cold acetonitrile.

-

Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions (Representative):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

Table 3: Representative MRM Transitions for Artesunate and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Artesunate | 385.2 | 285.1, 163.1 |

| This compound | 388.2 | 288.1, 163.1 |

4. Data Analysis:

-

Quantify the concentration of Artesunate in the samples by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to the calibration curve.

Signaling Pathways and Experimental Workflows

While this compound is primarily an analytical tool, its non-deuterated counterpart, Artesunate, is known to modulate several key cellular signaling pathways. Understanding these pathways is crucial for researchers in drug development and related fields. The biological effects of this compound are expected to be identical to those of Artesunate.

Key Signaling Pathways Modulated by Artesunate

Artesunate has been shown to exert its biological effects, including its anticancer and anti-inflammatory properties, through the modulation of several signaling pathways.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

Caption: Artesunate's inhibitory effects on key signaling pathways.

Experimental Workflow for Bioanalytical Method Validation

The following diagram outlines a typical workflow for the validation of a bioanalytical method using this compound as an internal standard.

Caption: Workflow for bioanalytical method validation using an internal standard.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | CAS No: NA [aquigenbio.com]

- 3. This compound | C19H28O8 | CID 71313492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemfaces.com [chemfaces.com]

- 5. abmole.com [abmole.com]

- 6. Anti-Malarial Drug Artesunate Attenuates Experimental Allergic Asthma via Inhibition of the Phosphoinositide 3-Kinase/Akt Pathway | PLOS One [journals.plos.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Anti-malarial drug artesunate attenuates experimental allergic asthma via inhibition of the phosphoinositide 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Artesunate inhibits proliferation, migration, and invasion of thyroid cancer cells by regulating the PI3K/AKT/FKHR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. academic.oup.com [academic.oup.com]

- 12. Artesunate Inhibits Apoptosis and Promotes Survival in Schwann Cells via the PI3K/AKT/mTOR Axis in Diabetic Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

- 15. Artesunate inhibits airway remodeling in asthma via the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Artesunate attenuates inflammatory injury and inhibits the NF-κB pathway in a mouse model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Artesunate attenuates proliferation of epithelial cells by downregulating the NF-κB and AKT signaling pathways in benign mammary gland hyperplasia rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Artesunate inhibits airway remodeling in asthma via the MAPK signaling pathway [frontiersin.org]

- 20. Artesunate regulates the proliferation and differentiation of neural stem cells by activating the JAK‑2/STAT‑3 signaling pathway in ischemic stroke - ProQuest [proquest.com]

- 21. Artesunate inhibits airway remodeling in asthma via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The therapeutic effect of artesunate on rosacea through the inhibition of the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. adooq.com [adooq.com]

Certificate of Analysis: Artesunate-d3 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications, experimental protocols, and impurity profile associated with Artesunate-d3, a deuterated internal standard crucial for the accurate quantification of Artesunate in biological matrices. The information presented herein is essential for researchers and professionals engaged in drug development, pharmacokinetic studies, and quality control of Artesunate-based therapies.

Physicochemical Properties and Specifications

This compound is a stable, isotopically labeled form of Artesunate, a potent antimalarial agent. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.

Table 1: General Properties of this compound

| Property | Specification |

| Chemical Name | Butanedioic Acid Mono[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-d3-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] Ester-d3; Artesunic Acid-d3[1] |

| Molecular Formula | C₁₉H₂₅D₃O₈[2] |

| Molecular Weight | 387.44 g/mol [1][2] |

| CAS Number | 1316303-44-2[1] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO (≥ 60 mg/mL), Ethanol (~20 mg/mL), and DMF (~11 mg/mL)[3][4] |

| Storage Conditions | Store at 2-8°C, protected from light and moisture[1] |

Table 2: Quality Control Specifications

| Test | Specification |

| Purity (by HPLC) | ≥ 98%[3][5] |

| Isotopic Purity | ≥ 99% Deuterium |

| Water Content (KF) | ≤ 0.5% |

| Residual Solvents | Meets USP <467> limits |

| Related Substances | Individual Impurity ≤ 0.5%[6] |

| Total Impurities ≤ 1.0% |

Experimental Protocols

The following sections detail the methodologies used to ascertain the quality and purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the chemical purity of this compound and to identify and quantify any related substances.

Instrumentation and Conditions:

-

System: Agilent 1260 Infinity II HPLC or equivalent

-

Column: Gemini C18 (100 x 4.6 mm, 3 µm)[7]

-

Mobile Phase: A mixture of Phosphate buffer (pH 3.0) and acetonitrile in a ratio of 48:60 (v/v) at an isocratic elution.[7]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detector: UV at 216 nm[7]

-

Injection Volume: 20 µL

-

Run Time: 30 minutes

Procedure:

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

-

Sample Preparation: Prepare the this compound sample to be tested in the same manner as the standard solution.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: The purity is calculated by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity

Objective: To confirm the molecular weight and determine the isotopic enrichment of Deuterium in this compound.

Instrumentation and Conditions:

-

System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Mass Range: m/z 100-1000

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 175 V

-

Gas Temperature: 325°C

-

Sheath Gas Flow: 11 L/min

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in acetonitrile.

-

Infusion: Directly infuse the sample solution into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum.

-

Analysis: Determine the molecular ion peak corresponding to this compound. The isotopic distribution is analyzed to calculate the percentage of deuterated species. For this compound, the expected molecular ion [M+NH₄]⁺ is m/z 405.4, compared to the non-labeled Artesunate [M+NH₄]⁺ at m/z 402.4.[8]

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

Objective: To confirm the chemical structure of this compound and to ensure the absence of significant proton-containing impurities.

Instrumentation and Conditions:

-

Spectrometer: Bruker Avance III 500 MHz or equivalent

-

Solvent: Deuterated methanol (Methanol-d₄)[9]

-

Internal Standard: Caffeine[9]

-

Temperature: 25°C

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of Methanol-d₄.

-

Data Acquisition: Acquire the ¹H-NMR spectrum.

-

Analysis: The spectrum is compared to a reference spectrum of non-labeled Artesunate. The absence of a signal at the position corresponding to the deuterated methyl group confirms successful labeling. For quantitation, the ¹H NMR signal at 5.51 ppm (singlet) can be used.[9]

Karl Fischer (KF) Titration for Water Content

Objective: To determine the water content in the this compound sample.

Instrumentation and Conditions:

-

System: Mettler Toledo C30S Coulometric KF Titrator or equivalent

-

Reagent: Hydranal™-Coulomat AG or equivalent

-

Titration Mode: Coulometric

Procedure:

-

System Preparation: The titration cell is conditioned to a dry state.

-

Sample Introduction: Accurately weigh a suitable amount of the this compound sample (typically 10-50 mg) and introduce it into the titration cell.[10]

-

Titration: The titration is initiated and proceeds until the endpoint is reached.

-

Calculation: The instrument automatically calculates the water content as a percentage of the sample weight. The method is based on the quantitative reaction of water with an iodine-sulfur dioxide-base mixture.[11]

Impurity Profile

The quality control of this compound includes monitoring for known related substances and potential degradation products.[12]

Table 3: Common Impurities of Artesunate

| Impurity Name | Typical Source |

| Dihydroartemisinin (DHA) | Starting material and degradation product[12] |

| Artemisinin | Starting material |

| Anhydrodihydroartemisinin | Degradation product[6] |

| Artesunate 10α,10β-Succinate Dimer | Process-related impurity[13] |

Visualizations

The following diagrams illustrate the key workflows and relationships in the analysis of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | CAS No: NA [aquigenbio.com]

- 3. abmole.com [abmole.com]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 12. veeprho.com [veeprho.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

A Technical Deep Dive: Comparative Physicochemical Properties of Artesunate and its Deuterated Analog, Artesunate-d3

For Immediate Release

[City, State] – In the landscape of pharmaceutical research and development, a thorough understanding of the physical and chemical properties of active pharmaceutical ingredients (APIs) and their isotopically labeled counterparts is paramount. This technical guide provides an in-depth comparison of the physicochemical characteristics of Artesunate, a cornerstone in antimalarial therapy, and its deuterated analog, Artesunate-d3. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their core properties, the methodologies for their determination, and the biological pathways they influence.

Core Physical and Chemical Properties

A comparative summary of the fundamental physical and chemical properties of Artesunate and this compound is presented below. While extensive data is available for Artesunate, specific quantitative physical property data for this compound is less prevalent in publicly accessible literature.

Table 1: Comparison of Physical and Chemical Properties

| Property | Artesunate | This compound |

| Chemical Formula | C₁₉H₂₈O₈[1][2] | C₁₉H₂₅D₃O₈[3] |

| Molecular Weight | 384.42 g/mol [1][4][5] | 387.44 g/mol [3] |

| Appearance | Fine white crystalline powder[1][2] | White Solid[4] |

| Melting Point | 132-135 °C[1][2][6][7][8] | Not explicitly stated in available literature. |

| Solubility | - Slightly soluble in water[1][8]. - Soluble in acetone (33.4 mg/mL)[7], ethanol (~20 mg/mL)[7][9], DMSO (~14 mg/mL)[7][9], and dimethylformamide (~11 mg/mL)[7][9]. - Sparingly soluble in chloroform[4]. | Soluble in Chloroform, DMSO, Methanol, and Water[4]. Quantitative data not readily available. |

| Stability | Poor stability in aqueous solutions at neutral or acidic pH[2][10]. | Information not readily available. |

Experimental Protocols

The determination of the physicochemical properties of APIs like Artesunate and this compound requires standardized and rigorous experimental protocols. Below are detailed methodologies for two key experiments.

Determination of Melting Point (Capillary Method)

The melting point of a powdered substance is a critical indicator of its purity and is determined as a melting range. The capillary method is a widely accepted pharmacopeial technique.[1][2][5][11][12]

Objective: To determine the temperature range over which the solid API transitions to a liquid state.

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

-

Glass capillary tubes (thin-walled, closed at one end).

-

Mortar and pestle.

-

Sample packing wire.

Procedure:

-

Sample Preparation: The API powder is finely ground using a mortar and pestle to ensure homogeneity and efficient heat transfer. The sample must be thoroughly dried to remove any residual solvent.[12]

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the closed end, forming a compact column of 2-4 mm in height.[2][5]

-

Measurement:

-

The capillary tube is inserted into the heating block of the melting point apparatus.

-

The apparatus is programmed to heat at a rapid rate to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[2]

-

The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.

-

The temperature at which the last solid particle melts is recorded as the clear point. The melting range is the interval between these two temperatures.

-

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a substance in a particular solvent.[13][14][15][16][17]

Objective: To determine the saturation concentration of the API in an aqueous medium at a specific temperature.

Apparatus:

-

Orbital shaker or other suitable agitation device, preferably with temperature control.

-

Stoppered flasks or vials.

-

Analytical balance.

-

pH meter.

-

Centrifuge.

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis.

Procedure:

-

Preparation of Saturated Solution: An excess amount of the API powder is added to a flask containing a known volume of the aqueous medium (e.g., purified water, buffer of a specific pH). The excess solid ensures that equilibrium is reached at saturation.[14]

-

Equilibration: The flask is sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The mixture is shaken for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and centrifuged to separate any remaining suspended particles.

-

Concentration Analysis: The concentration of the dissolved API in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) at the specified temperature and pH.

Biological Signaling Pathways

Artesunate exerts its therapeutic effects through complex mechanisms of action, including the modulation of host and parasite signaling pathways.

Artesunate's Interaction with the STAT3 Signaling Pathway

Artesunate has been identified as a potential inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often aberrantly activated in various diseases, including cancer.

Caption: The STAT3 signaling pathway and the inhibitory action of Artesunate.

Artesunate's Inhibition of Plasmodium falciparum Exported Protein 1 (EXP1)

A key mechanism of Artesunate's antimalarial activity is the potent inhibition of the Plasmodium falciparum exported protein 1 (EXP1), a glutathione S-transferase essential for parasite survival.

Caption: Inhibition of EXP1 by Artesunate leading to parasite death.

This guide provides a foundational understanding of the physicochemical properties of Artesunate and this compound. Further research is warranted to fully elucidate the quantitative properties of the deuterated analog to support its application in advanced pharmaceutical development and metabolic studies.

References

- 1. thinksrs.com [thinksrs.com]

- 2. pharmadekho.com [pharmadekho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. usbio.net [usbio.net]

- 5. westlab.com [westlab.com]

- 6. Artesunate | C19H28O8 | CID 6917864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Artesunate CAS#: 88495-63-0 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Artesunate (WR-256283) | Antimalarial | TargetMol [targetmol.com]

- 11. mt.com [mt.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. who.int [who.int]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Methodological & Application

Proposed Application Note: Quantification of Artesunate in Human Plasma by LC-MS/MS Using Artesunate-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Artesunate in human plasma. The method utilizes a stable isotope-labeled internal standard, Artesunate-d3, to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing. Sample preparation involves a straightforward protein precipitation procedure. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). This proposed method is designed to be robust and suitable for pharmacokinetic studies and therapeutic drug monitoring of Artesunate.

Introduction

Artesunate (AS) is a semi-synthetic derivative of artemisinin and a cornerstone in the treatment of malaria, particularly for severe cases.[1] It is rapidly hydrolyzed in vivo to its active metabolite, dihydroartemisinin (DHA).[1] Accurate and reliable quantification of Artesunate in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for optimizing dosing regimens. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach for quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization, thereby compensating for potential variability. This application note outlines a proposed method using this compound as the internal standard for the quantification of Artesunate. While specific literature on the use of this compound is not widely available, this protocol is based on established and validated methods for Artesunate analysis.[1][2][3]

Experimental

Materials and Reagents

-

Artesunate reference standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., heparin)

Sample Preparation

A simple and rapid protein precipitation method is proposed for the extraction of Artesunate and the internal standard from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

Spike 50 µL of plasma with 10 µL of this compound internal standard working solution.

-

Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is proposed to be performed on a C18 analytical column.

Table 1: Proposed Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 2.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or a shallow gradient optimized for separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is proposed for detection.

Table 2: Proposed Mass Spectrometry Parameters

| Parameter | Artesunate | This compound (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | [M+NH₄]⁺ 402.2 | [M+NH₄]⁺ 405.2 |

| Product Ion (m/z) | 285.1 | 288.1 |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |

| Declustering Potential | Optimized for specific instrument | Optimized for specific instrument |

Proposed Method Validation

The proposed method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for bioanalytical applications.

Table 3: Proposed Method Validation Parameters

| Parameter | Proposed Acceptance Criteria |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability | Assessed for freeze-thaw, short-term, and long-term storage |

Workflow Diagram

Caption: Proposed experimental workflow for the quantification of Artesunate in human plasma.

Discussion

The proposed LC-MS/MS method using this compound as an internal standard is designed to provide a robust and reliable assay for the quantification of Artesunate in human plasma. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring accurate results. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, which is essential for studies involving a large number of samples. The proposed chromatographic and mass spectrometric conditions are based on established methods for similar analytes and should provide a good starting point for method development and validation.[1][2][3]

Conclusion

This application note details a proposed LC-MS/MS method for the quantification of Artesunate in human plasma using this compound as an internal standard. The method is designed to be sensitive, selective, and high-throughput, making it suitable for a variety of research applications, including pharmacokinetic studies and therapeutic drug monitoring. It is recommended that this proposed method be fully validated according to regulatory guidelines before its implementation for the analysis of clinical or preclinical samples.

References

- 1. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Artesunate and Dihydroartemisinin in Human Plasma using LC-MS/MS

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the antimalarial drug Artesunate (ART) and its active metabolite Dihydroartemisinin (DHA) in human plasma. The protocols provided are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessments, and clinical trial monitoring. The methodologies cover various sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, offering flexibility based on laboratory resources and desired sample purity. The described LC-MS/MS method demonstrates high selectivity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation.

Introduction

Artesunate, a semi-synthetic derivative of artemisinin, is a cornerstone in the treatment of malaria, particularly for severe cases. Following administration, Artesunate is rapidly hydrolyzed to its biologically active metabolite, Dihydroartemisinin. Accurate quantification of both compounds in biological matrices is crucial for understanding their pharmacokinetic profiles, ensuring therapeutic efficacy, and assessing patient compliance. This document provides detailed protocols for the reliable determination of ART and DHA in human plasma by LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Artesunate (Reference Standard)

-

Dihydroartemisinin (Reference Standard)

-

Artemisinin or stable isotope-labeled ART/DHA (Internal Standard)

-

HPLC-grade Acetonitrile, Methanol, Ethyl Acetate, Dichloromethane, tert-Butyl methyl ether

-

Formic Acid, Ammonium Acetate

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Protocol 1: Sample Preparation by Protein Precipitation

This method is rapid and straightforward, suitable for high-throughput analysis.[1]

-

Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

-

Internal Standard Spiking: To 100 µL of plasma, add a small volume (e.g., 5 µL) of the internal standard working solution.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.

-

Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample extract compared to protein precipitation.[2][3][4]

-

Sample Thawing and Spiking: Thaw and vortex plasma samples as described above. Spike with the internal standard.

-

Extraction Solvent Addition: Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and tert-butyl methyl ether (8:2 v/v)) to the plasma sample.[4]

-

Extraction: Vortex the mixture for 5 minutes.

-

Phase Separation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex.

-

Injection: Transfer to an autosampler vial and inject into the LC-MS/MS system.

Protocol 3: Sample Preparation by Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and can be automated for high-throughput applications.[5][6][7]

-

Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample (spiked with internal standard and diluted with an acidic buffer) onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol or acetonitrile into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are general conditions that can be adapted based on the specific instrument and column available.

Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | C18, 50 x 2.1 mm, 2.7 µm[5] | XTerra MS C18, 100 x 2.1 mm, 3.5 µm[2][3] |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 3.5[8] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |

| Flow Rate | 0.3 mL/min[8] | 0.4 mL/min |

| Gradient | Isocratic (50:50 A:B)[8] or Gradient | Gradient |

| Injection Volume | 5 - 30 µL[1][2] | 10 µL |

| Column Temp. | 35°C | 40°C |

| Run Time | ~12 minutes[1] | ~10 minutes |

Mass Spectrometric Conditions

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI)[1][8] or APCI[2][3] |

| MRM Transitions | See Table 2 |

| Dwell Time | 200 ms[8] |

| Ion Source Temp. | 500°C |

| Collision Gas | Argon |

Table 1: Summary of Quantitative Performance Data from Literature

| Parameter | Method 1 (Protein Precipitation, LC-MS)[1] | Method 2 (LLE, LC-MS)[2][3] | Method 3 (SPE, LC-MS/MS)[5] |

| Linearity Range (ART) | 1.23 - 1153 ng/mL | 25 - 1000 ng/mL | 0.4 - 961.1 ng/mL |

| Linearity Range (DHA) | 1.52 - 1422 ng/mL | 10 - 1000 ng/mL | 46.9 - 4691.8 ng/mL |

| LLOQ (ART) | 1.23 ng/mL | 25 ng/mL | 0.4 ng/mL |

| LLOQ (DHA) | 1.52 ng/mL | 10 ng/mL | 46.9 ng/mL |

| Intra-assay Precision (%CV) | ≤10.7% | < 15% | 1.5 - 10.9% |

| Inter-assay Precision (%CV) | ≤10.7% | < 15% | 2.7 - 5.8% |

| Accuracy (% Bias) | ±12.4% | Within ±15% | -5.7 to 3.5% |

| Recovery | ≥95% | Not Reported | >85% |

Table 2: Example MRM Transitions for ART and DHA

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Artesunate (ART) | 402.2 ([M+NH4]+)[1] | 267.1 | 15 |

| Dihydroartemisinin (DHA) | 302.2 ([M+NH4]+)[1] | 163.1 | 20 |

| Artemisinin (IS) | 300.2 ([M+NH4]+)[1] | 255.1 | 18 |

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Data Presentation and Visualization

Experimental Workflow Diagrams

Caption: Overview of sample preparation and LC-MS/MS analysis workflows.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS methods provide reliable and high-throughput quantification of Artesunate and Dihydroartemisinin in human plasma. The choice of sample preparation technique can be tailored to the specific needs of the study, balancing throughput with the requirement for sample cleanliness. The validation data summarized from the literature demonstrates that these methods are accurate, precise, and sensitive, making them well-suited for pharmacokinetic and clinical research applications.

References

- 1. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Optimization of an LC-MS method for the determination of artesunate and dihydroartemisinin plasma levels using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a liquid chromatography-mass spectrometry method for the simultaneous quantification of artesunate and dihydroartemisinin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. cellbiopharm.com [cellbiopharm.com]

Application Notes and Protocols for Artesunate Analysis in Plasma

Introduction

Artesunate (AS), a semi-synthetic derivative of artemisinin, is a cornerstone of modern malaria therapy. It is rapidly hydrolyzed in vivo to its active metabolite, dihydroartemisinin (DHA). Accurate quantification of both AS and DHA in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. However, the inherent instability of the endoperoxide bridge in artemisinin and its derivatives, coupled with the rapid in-vitro hydrolysis of artesunate by plasma esterases, presents significant challenges for bioanalysis.

This document provides detailed application notes and standardized protocols for the preparation of plasma samples for the quantitative analysis of artesunate and dihydroartemisinin, primarily by liquid chromatography-mass spectrometry (LC-MS). Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Adherence to these protocols is critical for ensuring the stability of the analytes and generating reliable, reproducible data.

Analyte Stability Considerations

Artesunate is highly susceptible to degradation in biological matrices. Its ester linkage is rapidly cleaved by plasma esterases to form DHA. Both AS and DHA are sensitive to temperature and pH. Therefore, immediate processing of blood samples after collection is paramount. Blood should be collected in tubes containing an anticoagulant (e.g., heparin) and an esterase inhibitor (e.g., sodium fluoride). Plasma should be separated by centrifugation at 4°C as soon as possible. If immediate analysis is not possible, plasma samples should be stored at -80°C. Samples should be kept on ice during all handling and preparation steps.

Overall Sample Preparation Workflow

The selection of a sample preparation method depends on various factors, including the desired level of sample cleanup, sensitivity requirements, and available resources. The following diagram illustrates the general workflow for the three main techniques.

Caption: General workflow for plasma sample preparation for Artesunate analysis.

Quantitative Data Summary

The following table summarizes key performance metrics for the different sample preparation methods based on published literature. This allows for a direct comparison of the efficiency and robustness of each technique.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Internal Standard | Artemisinin | Artemisinin | Artemisinin |

| Extraction Solvent(s) | Acetonitrile | Ethyl Acetate, Dichloromethane & tert-methyl butyl ether (8:2 v/v) | Methanol, 1M Acetic Acid (priming) |

| Recovery (%) - Artesunate | 74.3 - 98% | 89 - 108% | 93.5 - 94.7% |

| Recovery (%) - DHA | 95 - 115% | 80 - 112% | 78.4 - 84.4% |

| Matrix Effect | Not significant | Within acceptable limits | Not significant |

| Lower Limit of Quantification (LLOQ) | AS: 1.23 ng/mL DHA: 1.52 ng/mL | AS: 10 ng/mL DHA: 10 ng/mL | AS: 5 ng/mL DHA: 5 ng/mL |

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the plasma to denature and precipitate proteins.

Caption: Workflow for the Protein Precipitation protocol.

Protocol:

-

Pipette 100 µL of thawed plasma sample into a pre-chilled microcentrifuge tube.

-

Add the internal standard solution (e.g., artemisinin in plasma).

-

Add 200 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully aspirate the clear supernatant and transfer it to an autosampler vial for LC-MS analysis.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analytes of interest into an immiscible organic solvent, leaving behind many endogenous matrix components.

Caption: Workflow for the Liquid-Liquid Extraction protocol.

Protocol:

-

To 1 mL of plasma, add the internal standard (e.g., 200 ng of artemisinin).

-

Add 0.5 mL of a saturated sodium chloride solution and vortex mix.

-

Add 2 mL of ethyl acetate and shake vigorously for 1 minute.

-

Separate the phases. If an emulsion forms, centrifuge at 2000 rpm for 5 minutes.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) and inject it into the LC-MS system.

Solid-Phase Extraction (SPE)

SPE offers the most rigorous sample cleanup, leading to the lowest matrix effects and potentially the highest sensitivity. This technique utilizes a solid sorbent to retain the analytes while interfering substances are washed away.

Caption: Workflow for the Solid-Phase Extraction protocol.

Protocol:

-

Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X 60mg/3mL) by passing 1 mL of methanol followed by 1 mL of 1M acetic acid.

-

Add internal standard to the plasma sample.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances. The wash solvent will depend on the specific SPE sorbent and analytes.

-

Elute the artesunate and DHA from the cartridge with an appropriate organic solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS system.

Conclusion

The choice of sample preparation method for artesunate and DHA analysis in plasma is a critical determinant of data quality. Protein precipitation offers a rapid and straightforward approach, while liquid-liquid extraction and solid-phase extraction provide progressively cleaner samples, which can be essential for achieving the lowest detection limits and minimizing matrix effects. Regardless of the method chosen, careful attention to sample handling, particularly temperature control and the use of esterase inhibitors, is non-negotiable for obtaining accurate and reliable results. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reproducible bioanalytical methods for these vital antimalarial drugs.

Application Notes and Protocols: Spiking Plasma Samples with Artesunate-d3 for Bioanalytical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artesunate, a semi-synthetic derivative of artemisinin, is a cornerstone of treatment for severe malaria. Accurate quantification of artesunate and its active metabolite, dihydroartemisinin (DHA), in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) to account for variability during sample preparation and analysis. Artesunate-d3, a deuterated analog of artesunate, serves as an ideal internal standard for this purpose due to its similar physicochemical properties and co-eluting chromatographic behavior with the parent drug.

This document provides a detailed protocol for the preparation of this compound spiking solutions and the subsequent spiking of human plasma samples intended for bioanalytical analysis.

Physicochemical Properties and Mass Spectrometric Data

A summary of the relevant properties of Artesunate and its deuterated internal standard, this compound, is provided below.

| Property | Artesunate | This compound | Data Source |

| Chemical Formula | C₁₉H₂₈O₈ | C₁₉H₂₅D₃O₈ | - |

| Molecular Weight | 384.42 g/mol | 387.44 g/mol | [1] |

| CAS Number | 88495-63-0 | 1316303-44-2 | - |

| Solubility | Soluble in ethanol (~20 mg/mL), DMSO (~14 mg/mL), and dimethylformamide (~11 mg/mL). Sparingly soluble in aqueous buffers. | Assumed to be similar to Artesunate. | [1] |

| Precursor Ion (m/z) | 402.2 [M+NH₄]⁺, 407.1 [M+Na]⁺ | 405.2 [M+NH₄]⁺, 410.1 [M+Na]⁺ | [2][3] |

| Product Ion(s) (m/z) | 285.1, 267.1, 261.1 | 288.1, 270.1, 264.1 | [3] |

Experimental Protocols

This section details the step-by-step procedures for preparing this compound stock and working solutions, and for spiking plasma samples.

Materials and Reagents

-

This compound (≥98% purity)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Deionized water, 18.2 MΩ·cm

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Calibrated micropipettes and sterile, low-binding pipette tips

-

Vortex mixer

-

Centrifuge

Preparation of this compound Stock Solution (1 mg/mL)

-

Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance.

-

Transfer the powder to a 1 mL volumetric flask.

-

Add a small amount of DMSO to dissolve the powder completely.

-

Bring the flask to the final volume with a 50:50 (v/v) mixture of acetonitrile and deionized water.

-

Cap the flask and vortex thoroughly for at least 30 seconds to ensure homogeneity.

-

Store the stock solution at -20°C or below in a tightly sealed, light-protected container.

Preparation of this compound Working Spiking Solution (10 µg/mL)

-

Allow the 1 mg/mL this compound stock solution to equilibrate to room temperature.

-

Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to the final volume with a 50:50 (v/v) mixture of acetonitrile and deionized water.

-

Cap the flask and vortex thoroughly for at least 30 seconds.

-

This working solution is used to spike the plasma samples. It is recommended to prepare this solution fresh or store it at 2-8°C for a short period (not exceeding one week).

Protocol for Spiking Plasma Samples

The concentration of the internal standard should be optimized based on the specific analytical method and the expected concentration range of the analyte. A common practice is to use a concentration that is in the mid-range of the calibration curve. Based on published methods, the upper limit of quantification (ULOQ) for artesunate in plasma is often in the range of 750-1200 ng/mL[2][4]. Therefore, a spiking concentration of approximately 500 ng/mL for the internal standard is a reasonable starting point.

-

Thaw frozen human plasma samples in a water bath at room temperature.

-